3,5-Dichloro-N-methylbenzylamine hydrochloride

説明

Synthesis Analysis

The synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride and related compounds typically involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation processes. These methodologies highlight the complexity and the need for precise control over reaction conditions to achieve the desired product (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including elemental analysis, 1H NMR, IR, ESI, and single-crystal X-ray diffraction. These studies provide insight into the molecular geometry, conformation, and stereochemistry of these compounds, which are crucial for understanding their reactivity and properties (Xue Si-jia, 2012).

Chemical Reactions and Properties

3,5-Dichloro-N-methylbenzylamine hydrochloride and its derivatives participate in various chemical reactions, including debenzylation, dehydrochlorination, dechloroamination, and reactions with aminals, leading to a range of products. These reactions are influenced by the structure of the compound, specifically the presence of chlorine atoms and the N-methylbenzylamine moiety, which affects its reactivity towards nucleophiles and electrophiles (M. B. Gazizov et al., 2006).

科学的研究の応用

Synthetic Applications

"3,5-Dichloro-N-methylbenzylamine hydrochloride" serves as a precursor or intermediary in the synthesis of complex organic molecules. For example, it has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound with widespread applications in medicine, pesticides, and chemical industries. This synthesis involves a process that is cost-effective, simple, and environmentally friendly, demonstrating the compound's utility in facilitating efficient organic synthesis processes (Wang Ling-ya, 2015).

Chemical Analysis and Reactions

The compound has been employed in the study of chemical reactions, such as its reaction with aminals, leading to the formation of various products depending on the structure of the aminal and the reactant ratio. This showcases its role in understanding and developing chemical reaction mechanisms, further illustrating its significance in chemical research and analysis (M. B. Gazizov et al., 2006).

Material Science and Optical Characterization

In material science, derivatives of "3,5-Dichloro-N-methylbenzylamine hydrochloride" have been studied for their optical properties. For instance, 4-Methylbenzylammonium chloride hemihydrate crystals were characterized to establish protonation and the effect of resultant hydrogen bonding on the material's properties. This research provides insights into the nonlinear optical parameters and other characteristics essential for developing optical materials and devices (R. Aarthi & C. Raja, 2019).

Environmental and Green Chemistry

The compound's derivatives have also found applications in green chemistry, exemplified by its use in a green and efficient synthesis process of isoxazol-5(4H)-one derivatives in water. This highlights its role in promoting environmentally friendly chemical processes, minimizing the use of harmful solvents, and facilitating reactions under mild conditions, contributing to the sustainability goals in chemical manufacturing (S. A. Pourmousavi et al., 2018).

Safety and Hazards

特性

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOTVZJEIJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90390-21-9 (Parent) | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90389-22-3 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

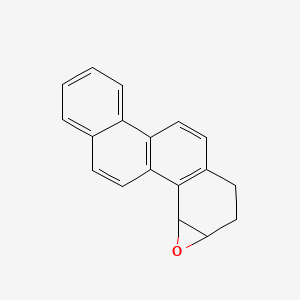

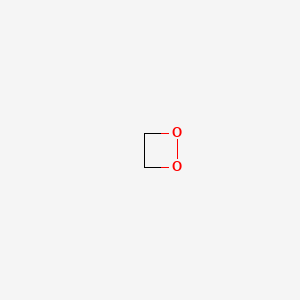

![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)